![molecular formula C14H25N3O5 B2707745 tert-butyl 3-[N'-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate CAS No. 1803561-57-0](/img/structure/B2707745.png)
tert-butyl 3-[N'-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-[N’-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate: is a complex organic compound that features a morpholine ring, a tert-butyl group, and a hydrazinecarbonyl moiety
Aplicaciones Científicas De Investigación
tert-Butyl 3-[N’-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Métodos De Preparación
The synthesis of tert-butyl 3-[N’-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate typically involves multiple steps. One common method includes the reaction of morpholine with tert-butyl chloroformate to form tert-butyl morpholine-4-carboxylate. This intermediate is then reacted with 2-methylpropanoyl hydrazine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the process .
Análisis De Reacciones Químicas
tert-Butyl 3-[N’-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazinecarbonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-[N’-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The morpholine ring can also interact with biological membranes, affecting their permeability and function .
Comparación Con Compuestos Similares
tert-Butyl 3-[N’-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-[N’-(2-methylpropanoyl)hydrazinecarbonyl]piperidine-4-carboxylate: This compound has a piperidine ring instead of a morpholine ring, which can affect its chemical reactivity and biological activity.
tert-Butyl 3-[N’-(2-methylpropanoyl)hydrazinecarbonyl]pyrrolidine-4-carboxylate: This compound features a pyrrolidine ring, which can lead to different interactions with biological targets.
The uniqueness of tert-butyl 3-[N’-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
tert-butyl 3-[(2-methylpropanoylamino)carbamoyl]morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O5/c1-9(2)11(18)15-16-12(19)10-8-21-7-6-17(10)13(20)22-14(3,4)5/h9-10H,6-8H2,1-5H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAFCMPDTYHAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC(=O)C1COCCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

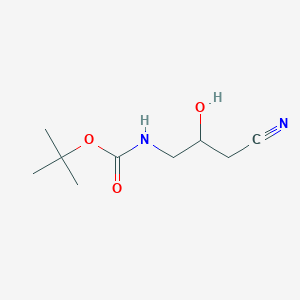
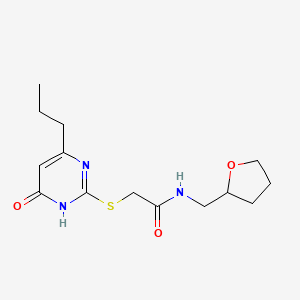
![5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2707666.png)
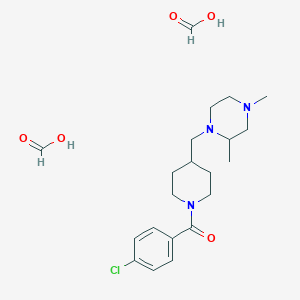
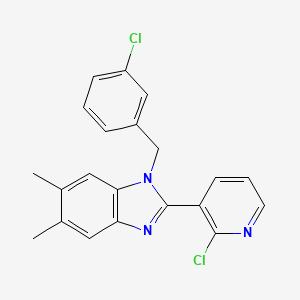
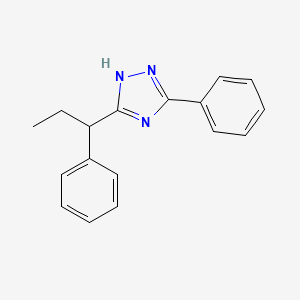
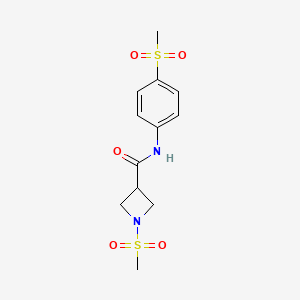
![N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2707677.png)
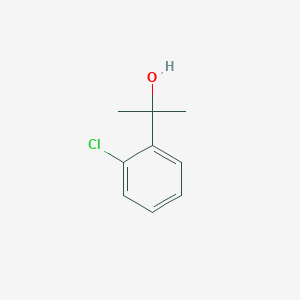
![{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2707679.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2707680.png)
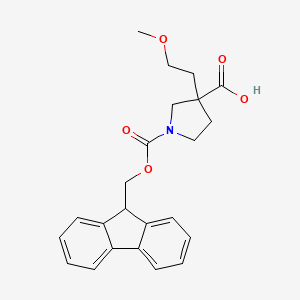
![4-Bromobenzo[d]isothiazole](/img/structure/B2707685.png)
